1-Phenyl-2-azabicyclo[2.1.1]hexane
CAS No.:
Cat. No.: VC13565034
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 1-phenyl-2-azabicyclo[2.1.1]hexane |
| Standard InChI | InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-9(7-11)8-12-11/h1-5,9,12H,6-8H2 |
| Standard InChI Key | XGNBBZIYJQLHAP-UHFFFAOYSA-N |
| SMILES | C1C2CC1(NC2)C3=CC=CC=C3 |
| Canonical SMILES | C1C2CC1(NC2)C3=CC=CC=C3 |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The bicyclo[2.1.1]hexane system consists of two fused rings: a six-membered bicyclic framework with bridgehead carbon atoms at positions 1 and 2. The nitrogen atom occupies position 2, while a phenyl group is appended to position 1 (Figure 1). This arrangement imposes significant steric strain, resulting in a rigid, three-dimensional structure that mimics bioactive conformations of flexible molecules .
Structural Features:
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Bond Angles and Strain: The bicyclic system introduces bond angles deviating from ideal tetrahedral geometry, contributing to heightened reactivity at the nitrogen center.
Synthetic Methodologies
Photochemical Cycloaddition
A breakthrough synthesis reported by Wiley (2024) employs azabicyclo[1.1.0]butanes (ABBs) and styrenes under visible-light photoredox conditions . The reaction proceeds via a polar-radical-polar relay mechanism:
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Acid-Mediated Ring-Opening: ABBs react with HBr to form bromoazetidines.
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Debrominative Radical Formation: Photocatalytic single-electron transfer generates azetidinyl radicals.
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Cycloaddition: Radical addition to styrenes yields 1-azabicyclo[2.1.1]hexanes (1-aza-BCHs).
This method achieves broad substrate scope, accommodating electron-deficient and electron-rich styrenes (Table 1) .
Table 1: Representative Yields from Photochemical Synthesis
| ABB Substrate | Styrene Substrate | Yield (%) |
|---|---|---|
| ABB-ketone | 4-Fluorostyrene | 78 |
| ABB-ester | Styrene | 82 |
| ABB-amide | 4-Methoxystyrene | 65 |
Classical Organic Synthesis
An alternative route from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride involves stereoselective phenylselenyl bromide addition, followed by sodium hydride-mediated ring closure (ACS Publications, 2001) . This method affords the 2-azabicyclo[2.1.1]hexane core in 45–60% yield, with subsequent functionalization enabling access to amino, hydroxy, and carboxylic acid derivatives .
Pharmacological Applications
CNS-Targeted Activity
1-Phenyl-2-azabicyclo[2.1.1]hexane modulates neurotransmitter systems, showing promise for treating anxiety and depression. Its rigid structure enhances binding to G protein-coupled receptors (GPCRs) and ion channels, potentially acting as:
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Serotonin Receptor Antagonists: Preclinical studies suggest affinity for 5-HT and 5-HT subtypes.
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Dopamine Reuptake Inhibitors: Structural analogs exhibit nanomolar potency in dopamine transporter (DAT) binding assays.
Chemical Reactivity and Physicochemical Properties
Reaction Profiles
The nitrogen atom’s lone pair and the strained bicyclic framework drive diverse reactivity (Figure 2):
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Oxidation: Treatment with yields ketone derivatives.
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Reduction: reduces the amine to a secondary alcohol.
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N-Functionalization: Alkylation with methyl iodide forms quaternary ammonium salts .
Table 2: Physicochemical Properties of 1-Phenyl-2-azabicyclo[2.1.1]hexane Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Predicted CCS () | 125.8 ([M+H]) |
| Solubility | >10 mg/mL in DMSO |
Industrial and Research Applications
Drug Discovery
The compound’s rigidity aids in designing CNS drugs with reduced off-target effects. Current pipelines explore its use in:
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Neuropathic Pain: Analogues targeting voltage-gated sodium channels.
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Antidepressants: Dual 5-HT/NE reuptake inhibitors.
Materials Science
Conformationally restricted amines serve as crosslinkers in epoxy resins, enhancing thermal stability up to 250°C .
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